N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the 2,6-dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H20FN3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H20FN3/c1-14-8-6-9-15(2)20(14)25-22-21(17-11-4-5-12-18(17)23)24-19-13-7-10-16(3)26(19)22/h4-13,25H,1-3H3 |
InChI Key |
GJLCPSMZYMSUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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